1-Butylbenzoimidazole
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Overview
Description
1-Butylbenzoimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
The synthesis of 1-Butylbenzoimidazole typically involves the alkylation of benzimidazole with butyl halides. One common method is the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Butylbenzoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Butylbenzoimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a subject of study in biological research.
Mechanism of Action
The mechanism of action of 1-Butylbenzoimidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain viral enzymes, preventing viral replication. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1-Butylbenzoimidazole can be compared with other benzimidazole derivatives such as:
1-Methylbenzimidazole: Similar in structure but with a methyl group instead of a butyl group. It has different chemical properties and applications.
1-Ethylbenzimidazole: Contains an ethyl group, leading to variations in its reactivity and uses.
1-Propylbenzimidazole:
Properties
Molecular Formula |
C11H14ClN2- |
---|---|
Molecular Weight |
209.69 g/mol |
IUPAC Name |
1-butylbenzimidazole;chloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H/p-1 |
InChI Key |
RYRHKHOZMNMZNV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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